Brevinin-2PRa can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid, and each subsequent amino acid is added after deprotecting the terminal amine group.
Technical Details:
The molecular structure of brevinin-2PRa can be described in terms of its amino acid sequence and three-dimensional conformation. The peptide consists of 24 amino acids with a specific sequence that contributes to its biological activity.
Data:
The three-dimensional structure of brevinin-2PRa can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its conformation in aqueous environments .
Brevinin-2PRa participates in several chemical reactions primarily related to its antimicrobial activity. The mechanism involves the binding of the peptide to bacterial membranes, leading to membrane disruption.
Technical Details:
The mechanism of action for brevinin-2PRa involves several steps:
Data from studies indicate that minimal inhibitory concentration values for brevinin-2PRa range between 6 and 12 micromolar against various clinical isolates .
Brevinin-2PRa exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Relevant analyses include assessing its stability over time under different environmental conditions and evaluating its solubility profiles in various solvents .
Brevinin-2PRa has potential applications in various scientific fields:
Research continues into optimizing its use and enhancing its efficacy through structural modifications or formulations tailored for specific applications .
Amphibians inhabit pathogen-rich aquatic and terrestrial environments, driving the evolution of sophisticated chemical defenses in their skin. Among these defenses, antimicrobial peptides (AMPs) serve as critical components of innate immunity. Produced in granular glands concentrated in the dorsal skin, these peptides are released upon stress or injury through holocrine-like mechanisms, creating a protective shield against bacteria, fungi, and viruses [1] [3]. This secretion system allows rapid deployment of AMPs without harming the host, representing a key evolutionary adaptation for survival in diverse ecological niches [1].
The diversity of AMP families (e.g., temporins, esculentins, brevinins) reflects evolutionary specialization across anuran lineages. Frogs in the Ranidae family alone produce peptides from 14 distinct families, with individual species co-expressing multiple AMP variants to broaden antimicrobial coverage [1]. This combinatorial defense strategy is particularly vital against pathogens like Batrachochytrium dendrobatidis, the chytrid fungus responsible for global amphibian declines. Species with richer AMP repertoires, such as Rana pretiosa, demonstrate greater resistance to chytridiomycosis, underscoring the evolutionary advantage of peptide diversity in host-pathogen arms races [6].
Brevinin-2PRa exemplifies this evolutionary innovation through its membrane-targeting mechanism, which disrupts microbial integrity via pore formation or "carpet-like" membrane dissolution [1]. Unlike conventional antibiotics with specific molecular targets, this non-chiral mechanism reduces selection pressure for resistance—a critical evolutionary advantage in chemical defense systems [3] [7].
Brevinin-2PRa belongs to the brevinin-2 family, distinguished from brevinin-1 peptides by longer sequences (typically 33-34 residues vs. 24 residues) and a conserved C-terminal domain [1]. It was first isolated in 2004 from the skin secretions of the Hokkaido frog (Rana pirica), where it exists as the most abundant peptide (680 nmol/g dry skin weight) among five structurally related brevinin-2 isoforms [5].
Table 1: Structural Features of Brevinin-2PRa in Context
Feature | Brevinin-2 Family | Brevinin-2PRa | Functional Significance |
---|---|---|---|
Length | 33-34 residues | 34 residues | Optimal membrane interaction surface |
C-terminal motif | Cyclic heptapeptide ("Rana box") | C-terminal amidation | Enhanced stability & salt tolerance |
Invariant residues | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ | Fully conserved | Structural/functional conservation |
Net charge | Cationic (+) | Highly cationic | Electrostatic attraction to microbial membranes |
The primary structure of brevinin-2PRa follows the brevinin-2 hallmark: a variable N-terminal helical domain linked to a C-terminal loop historically termed the "Rana box" (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) in many family members [1] [4]. However, brevinin-2PRa notably lacks this canonical disulfide bridge, instead featuring a C-terminal amidation (-CONH₂) that enhances its stability and bioactivity—a convergent evolutionary modification observed in other brevinin-2 peptides from Rana septentrionalis and Rana okinavana [1] [5].
Cladistic analysis based on primary sequence homology places Rana pirica (the source species) in a clade with the Japanese mountain brown frog (Rana ornativentris), corroborating their close phylogenetic relationship [5]. This taxonomic proximity is reflected in shared brevinin-2 structural motifs, suggesting recent divergence from a common peptide-expressing ancestor. Within R. pirica, the coexistence of multiple brevinin-2 isoforms (PRa-PRe) indicates gene duplication events, a common evolutionary strategy to diversify host defense portfolios [1] [5].
The skin secretions of Rana pirica represent a chemical arsenal optimized for its subarctic habitat in Hokkaido, Japan. Brevinin-2PRa dominates this defensive cocktail, exhibiting exceptional potency against Pseudomonas aeruginosa—a ubiquitous environmental bacterium and opportunistic pathogen [5]. This specificity is ecologically significant; P. aeruginosa thrives in moist habitats overlapping with R. pirica's niche, increasing infection risk.
Table 2: Antimicrobial Profile of Brevinin-2PRa
Pathogen Type | Representative Strains | MIC Range (μM) | Notable Features |
---|---|---|---|
Gram-negative bacteria | Pseudomonas aeruginosa (clinical isolates) | 6–12 | Retains activity in high NaCl (200 mM) |
Escherichia coli | ≤25 | Broad coverage against Enterobacteriaceae | |
Gram-positive bacteria | Staphylococcus aureus | ≤25 | Includes antibiotic-sensitive strains |
Fungi | Not reported | – | Likely limited activity |
Brevinin-2PRa's mechanistic resilience is evidenced by its undiminished activity at physiological salt concentrations (up to 200 mM NaCl) [5]. This distinguishes it from many cationic AMPs whose efficacy diminishes in high-ionic-strength environments, suggesting adaptations to the osmolarity fluctuations in R. pirica's habitat. The peptide achieves this through strong electrostatic interactions with lipopolysaccharides (LPS) in Gram-negative outer membranes, followed by hydrophobic insertion into the lipid bilayer—a mechanism less susceptible to ionic interference than purely charge-dependent binding [3] [7].
Beyond direct microbicidal activity, brevinin-2 peptides contribute to wound repair—a crucial adaptation for amphibians susceptible to skin injuries. Though brevinin-2PRa's role remains unstudied, structurally similar peptides (e.g., brevinin-2PN from Pleurodema nebulosum) accelerate wound closure by promoting keratinocyte migration and angiogenesis while clearing infections [4]. This functional synergy positions brevinin-2PRa as a potential multifunctional effector in R. pirica's survival strategy: preventing infection at breach sites while initiating tissue repair.
Ecologically, the diversity of AMPs within R. pirica secretions—including temporins, ranatuerin-2, and brevinin-1—creates a broad-spectrum defense matrix. Brevinin-2PRa complements this system by filling a specific niche: targeting resilient Gram-negative pathogens like P. aeruginosa that resist other secreted AMPs [5]. This combinatorial defense exemplifies how ecological pressures sculpt peptide arsenals, with brevinin-2PRa emerging as a specialized weapon against a high-threat environmental pathogen.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8